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Compound Name: ACHN-975 TFA

Cat. No.: B3047518 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of ACHN-975 trifluoroacetate

(TFA), a first-in-class, selective inhibitor of the enzyme LpxC. It details its mechanism of action

in the disruption of lipid A biosynthesis in Gram-negative bacteria, presents key quantitative

data, outlines relevant experimental protocols, and visualizes the core concepts through

detailed diagrams.

Introduction: Targeting the Gram-Negative Outer
Membrane
The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge

to global health.[1][2] ACHN-975 emerged from a research campaign to discover novel

antibiotics with new mechanisms of action to combat these pathogens.[1][2][3] It specifically

targets UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine deacetylase (LpxC), a crucial

zinc-dependent metalloenzyme. LpxC is an ideal target as it catalyzes the first committed and

irreversible step in the biosynthesis of lipid A, an essential component of the lipopolysaccharide

(LPS) that makes up the outer membrane of most Gram-negative bacteria. The LpxC enzyme

is highly conserved across Gram-negative species but lacks any mammalian homologue,

offering a promising therapeutic window with a low probability of off-target effects.

ACHN-975 was the first LpxC inhibitor to advance to Phase 1 clinical trials. Although its

development was halted due to dose-limiting toxicities, the study of ACHN-975 has provided
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invaluable insights into the therapeutic potential and challenges of targeting the lipid A pathway.

Mechanism of Action: Potent and Selective LpxC
Inhibition
ACHN-975 exerts its bactericidal effect by potently inhibiting the enzymatic activity of LpxC.

This inhibition stalls the entire lipid A biosynthetic pathway, preventing the formation of LPS and

disrupting the integrity of the bacterial outer membrane, ultimately leading to cell death.

The Lipid A Biosynthesis Pathway
The Raetz pathway of lipid A biosynthesis is a multi-step process essential for bacterial viability.

LpxC's role is to catalyze the deacetylation of UDP-3-O-(R-3-hydroxymyristoyl)-N-

acetylglucosamine. This is the first irreversible step, making it a critical control point in the

pathway. Inhibition at this stage is rapidly bactericidal.

Diagram 1: Lipid A Biosynthesis Pathway Inhibition by ACHN-975
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Caption: Lipid A Biosynthesis Pathway Inhibition by ACHN-975.

Molecular Interaction with LpxC
ACHN-975 is a hydroxamate-containing small molecule. Crystallographic studies of ACHN-975

in complex with LpxC from Aquifex aeolicus (AaLpxC) reveal the precise mechanism of

inhibition. The hydroxamate moiety of ACHN-975 chelates the catalytic zinc ion (Zn²⁺) in the

active site of LpxC. Specifically, the hydroxamate group forms a five-coordinate geometry with

the zinc ion and key histidine and aspartate residues (His74, His226, Asp230 in AaLpxC).
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The rest of the ACHN-975 molecule occupies the substrate-binding channel. A long, rigid chain

containing alkynyl groups extends into a hydrophobic tunnel within the enzyme, while the head

group makes several water-mediated hydrogen bonds with the protein. This tight binding

results in potent, subnanomolar inhibitory activity.

Diagram 2: Logical Flow of ACHN-975 Mechanism of Action
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Caption: Logical Flow of ACHN-975 Mechanism of Action.
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Quantitative Data: In Vitro Activity
ACHN-975 demonstrates potent activity against the purified LpxC enzyme and a broad range

of clinically relevant Gram-negative pathogens.

Table 1: LpxC Enzyme Inhibition
Compound Target Enzyme IC₅₀ (nM)

ACHN-975 P. aeruginosa LpxC <5

ACHN-975 Enterobacteriaceae spp. LpxC 0.02

Table 2: Antibacterial Activity (Minimum Inhibitory
Concentration)

Organism MIC₅₀ (µg/mL) MIC₉₀ (µg/mL)

Pseudomonas aeruginosa 0.06 0.25

Enterobacteriaceae spp. 0.5 1.0 - 2.0

Acinetobacter baumannii >64 >64

Note: ACHN-975 was reported to inhibit 100% of P. aeruginosa isolates tested at a

concentration of ≤2 µg/mL.

Experimental Protocols
Detailed methodologies are crucial for the evaluation of novel inhibitors. Below are

representative protocols for key assays used in the characterization of ACHN-975.

LpxC Enzyme Inhibition Assay
This protocol describes a typical method for determining the 50% inhibitory concentration (IC₅₀)

of a compound against purified LpxC enzyme.

Objective: To quantify the potency of ACHN-975 in inhibiting the enzymatic activity of LpxC.

Materials:
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Purified recombinant LpxC enzyme (e.g., from P. aeruginosa).

Substrate: UDP-3-O-(R-3-hydroxymyristoyl)-N-acetylglucosamine.

Assay Buffer: 50 mM HEPES, pH 7.5.

ACHN-975 TFA, serially diluted in DMSO.

Detection Reagent: A reagent that reacts with the free amine group generated upon

deacetylation (e.g., fluorescamine).

96-well microtiter plates (black, for fluorescence).

Plate reader capable of fluorescence detection.

Methodology:

Compound Preparation: Prepare a 10-point serial dilution of ACHN-975 in 100% DMSO,

typically starting from 1 mM.

Reaction Mixture: In each well of the 96-well plate, add 48 µL of assay buffer containing the

purified LpxC enzyme at a final concentration of ~1-5 nM.

Inhibitor Addition: Add 1 µL of the serially diluted ACHN-975 or DMSO (for positive and

negative controls) to the appropriate wells.

Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the inhibitor

to bind to the enzyme.

Reaction Initiation: Initiate the enzymatic reaction by adding 1 µL of the LpxC substrate to

each well. The final substrate concentration should be at or near its Kₘ value.

Reaction Incubation: Incubate the plate at 30°C for 30-60 minutes.

Reaction Termination & Detection: Terminate the reaction and detect the product. For

example, add the fluorescamine reagent, which will react with the deacetylated product to

produce a fluorescent signal.
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Data Acquisition: Read the fluorescence intensity on a plate reader (e.g., Ex/Em ~390/475

nm for fluorescamine).

Data Analysis: Subtract the background fluorescence (wells with no enzyme). Plot the

percent inhibition (relative to the DMSO control) against the logarithm of the ACHN-975

concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Antimicrobial Susceptibility Testing (MIC Determination)
This protocol follows the standard broth microdilution method as outlined by the Clinical and

Laboratory Standards Institute (CLSI).

Objective: To determine the minimum inhibitory concentration (MIC) of ACHN-975 against

various bacterial strains.

Materials:

Bacterial isolates (e.g., P. aeruginosa, E. coli).

Cation-adjusted Mueller-Hinton Broth (CAMHB).

ACHN-975 TFA, serially diluted.

96-well microtiter plates (sterile, clear).

Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL.

Methodology:

Plate Preparation: Add 50 µL of CAMHB to each well of a 96-well plate.

Compound Dilution: Add 50 µL of the highest concentration of ACHN-975 stock solution to

the first column of wells. Perform a 2-fold serial dilution across the plate by transferring 50 µL

from one well to the next.

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its

turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration

of ~5 x 10⁵ CFU/mL in the wells.
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Inoculation: Add 50 µL of the standardized bacterial inoculum to each well, bringing the total

volume to 100 µL. Include a growth control well (no drug) and a sterility control well (no

bacteria).

Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.

MIC Determination: The MIC is defined as the lowest concentration of ACHN-975 that

completely inhibits visible bacterial growth.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Diagram 3: Experimental Workflow for LpxC Inhibition Assay
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Caption: Experimental Workflow for LpxC Inhibition Assay.
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Conclusion and Future Outlook
ACHN-975 is a potent and selective inhibitor of LpxC that demonstrates significant in vitro

bactericidal activity against a wide range of Gram-negative pathogens, including multidrug-

resistant strains of P. aeruginosa and Enterobacteriaceae. Its mechanism, the targeted

disruption of the essential lipid A biosynthesis pathway, represents a novel and valuable

strategy in the fight against antimicrobial resistance.

While the clinical development of ACHN-975 was discontinued due to a narrow therapeutic

window associated with cardiovascular toxicity, the program has been instrumental. It validated

LpxC as a druggable target in humans and provided a rich foundation of structural and

mechanistic data. These insights are now guiding the development of second-generation LpxC

inhibitors, with efforts focused on optimizing the molecular structure to retain potent

antibacterial activity while improving the safety and pharmacokinetic profiles. The legacy of

ACHN-975 continues to fuel the quest for new antibiotics to treat serious Gram-negative

infections.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. journals.asm.org [journals.asm.org]

2. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas
aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

3. Potent LpxC Inhibitors with In Vitro Activity against Multidrug-Resistant Pseudomonas
aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [ACHN-975 TFA: A Technical Guide to the Inhibition of
Lipid A Biosynthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3047518#achn-975-tfa-role-in-lipid-a-biosynthesis-
inhibition]

Disclaimer & Data Validity:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b3047518?utm_src=pdf-custom-synthesis
https://journals.asm.org/doi/pdf/10.1128/aac.00977-19
https://pubmed.ncbi.nlm.nih.gov/31451507/
https://pubmed.ncbi.nlm.nih.gov/31451507/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811409/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6811409/
https://www.benchchem.com/product/b3047518#achn-975-tfa-role-in-lipid-a-biosynthesis-inhibition
https://www.benchchem.com/product/b3047518#achn-975-tfa-role-in-lipid-a-biosynthesis-inhibition
https://www.benchchem.com/product/b3047518#achn-975-tfa-role-in-lipid-a-biosynthesis-inhibition
https://www.benchchem.com/product/b3047518#achn-975-tfa-role-in-lipid-a-biosynthesis-inhibition
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3047518?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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